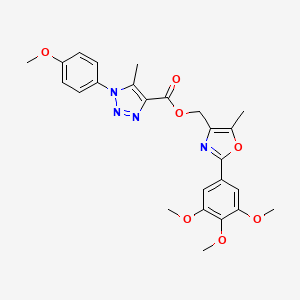
(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," is a complex molecule that appears to incorporate features of oxazole and triazole rings, both of which are significant in medicinal chemistry due to their presence in compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on oxazoles and triazoles.
Synthesis Analysis
The synthesis of related triazole derivatives has been demonstrated using "click chemistry," which involves the reaction of organic azides with terminal alkynes to produce 1,2,3-triazoles efficiently . A similar base-mediated reaction involving ethyl diazoacetate and aryl imines has been used to synthesize ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which shares a part of the molecular structure with the compound of interest . The synthesis of oxazole derivatives has been achieved through formal [3+2] cycloaddition reactions, as seen in the synthesis of 1,2,4-triazoline derivatives from substituted oxazoles .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a crystal . For instance, the structure of a 5-methoxy-4-methyl-2-(p-tolyl)oxazole adduct was determined using this technique . Similarly, the structure of a triazole derivative was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The oxazole and triazole rings in the compound of interest are likely to undergo various chemical reactions. For example, oxazoles can participate in abnormal Diels–Alder reactions, leading to ring opening and the formation of triazoline derivatives . Triazoles can be functionalized further, as seen in the synthesis of carbohydrazide derivatives from triazole carbohydrazides and indoline-2,3-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the solubility and reactivity of triazole derivatives can be influenced by the presence of substituents on the triazole ring . The introduction of methoxy groups on the phenyl ring of triazoles has been shown to impact their potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties . The alkylation reactions of oxazole and triazole derivatives can lead to a variety of products with different physical properties, depending on the reaction conditions and the nature of the substituents .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex molecules involving oxazole and triazole rings is a topic of significant interest in the field of organic chemistry. These compounds, including derivatives similar to the specified chemical, have been synthesized and studied for their unique chemical properties and potential applications. The synthesis processes often involve multiple steps, including reactions with primary amines, ester ethoxycarbonylhydrazones, and halogenonitriles, leading to a variety of derivatives with potential biological activities. Such syntheses are crucial for exploring the chemical space around these scaffolds and understanding their reactivity and interaction with biological targets (Bektaş et al., 2010); (Sameluk & Kaplaushenko, 2015).
Antimicrobial Activities
Research has demonstrated that derivatives of triazole, when synthesized and modified with various substituents, exhibit antimicrobial properties. These activities are significant in the search for new antimicrobial agents that can be effective against resistant strains of microorganisms. The structural modifications in these molecules, including the addition of methoxy and trimethoxyphenyl groups, play a crucial role in determining their antimicrobial efficacy. This highlights the importance of structural diversity in the development of new antimicrobial compounds (Bektaş et al., 2010).
Potential Antitumor and Anti-inflammatory Activities
Further exploration of similar compounds has indicated potential antitumor, anti-inflammatory, and antioxidant activities. These findings are based on primary computer pharmacological screening, suggesting that the structural elements present in these molecules could be instrumental in designing new therapeutic agents with these activities. Such research is foundational in medicinal chemistry for identifying new lead compounds that can be optimized for better efficacy and safety in treating various diseases (Sameluk & Kaplaushenko, 2015).
properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O7/c1-14-22(27-28-29(14)17-7-9-18(31-3)10-8-17)25(30)35-13-19-15(2)36-24(26-19)16-11-20(32-4)23(34-6)21(12-16)33-5/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHOWBRWNXTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)
![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)
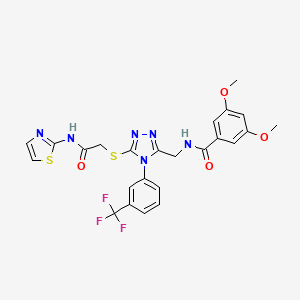
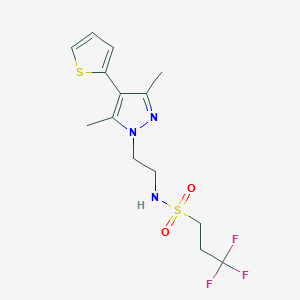
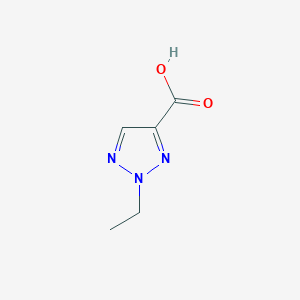

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

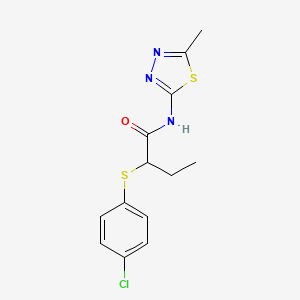
![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)